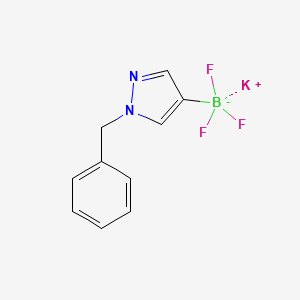
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their stability and versatility in various chemical reactions. The presence of the trifluoroborate group makes this compound particularly useful in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide typically involves the reaction of 1-benzyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Formation of the Pyrazole Intermediate:
Introduction of the Trifluoroborate Group:
Industrial Production Methods
In an industrial setting, the production of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The trifluoroborate group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed, using palladium catalysts and appropriate ligands.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This property is exploited in the synthesis of complex organic molecules, where the compound serves as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- Potassium (1-tert-butyl-1H-pyrazol-4-yl)trifluoroboranuide
- Potassium (1-phenyl-1H-pyrazol-4-yl)trifluoroboranuide
Uniqueness
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide is unique due to the presence of the benzyl group, which can influence its reactivity and stability. This makes it particularly useful in specific cross-coupling reactions where the benzyl group can provide steric and electronic effects that enhance the reaction outcome.
Properties
Molecular Formula |
C10H9BF3KN2 |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
potassium;(1-benzylpyrazol-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H9BF3N2.K/c12-11(13,14)10-6-15-16(8-10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2;/q-1;+1 |
InChI Key |
QCSALVPIGUUMFU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN(N=C1)CC2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















